1,3,5-Tri(4-acetylphenyl)benzene

Catalog No.
S1909335
CAS No.
47732-99-0
M.F
C30H24O3
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(4-acetylphenyl)benzene

CAS Number

47732-99-0

Product Name

1,3,5-Tri(4-acetylphenyl)benzene

IUPAC Name

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3

InChI Key

XSVGLMQQYMQCTR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C

1,3,5-Tri(4-acetylphenyl)benzene is a highly symmetric, rigid, and trifunctional organic building block. Its molecular structure, featuring a central benzene core with three extended 4-acetylphenyl arms, makes it a key precursor for the bottom-up synthesis of crystalline porous materials. The compound's C3-symmetry and the reactivity of its terminal acetyl groups are specifically leveraged to create well-defined, ordered networks such as Covalent Organic Frameworks (COFs) and other porous organic polymers, where the monomer's geometry dictates the final material's topology and pore architecture.

Procurement of a substitute for 1,3,5-Tri(4-acetylphenyl)benzene introduces significant chemical and structural deviations. Replacing the acetyl functional groups with alternatives like formyl (aldehyde) or bromo moieties necessitates entirely different reaction pathways—such as Schiff base condensation or metal-catalyzed cross-coupling, respectively—yielding materials with fundamentally different and often less stable chemical linkages. Furthermore, substituting this rigid, C3-symmetric linker with flexible or non-symmetric precursors typically results in amorphous polymers with disordered pores and lower surface areas, failing to produce the crystalline, highly-ordered frameworks for which this specific monomer is designed.

Enables Highly Stable C=C Vinyl Linkages in Frameworks, Surpassing Imine-Based Alternatives

The acetyl groups of 1,3,5-Tri(4-acetylphenyl)benzene are ideal for forming robust carbon-carbon double bonds (vinyl linkages) through reactions like Knoevenagel condensation. This contrasts sharply with the common formyl-based C3-symmetric precursors (e.g., 1,3,5-Tris(4-formylphenyl)benzene), which typically form C=N imine bonds. Imine linkages are known to be reversible and susceptible to hydrolysis, particularly under acidic conditions, which limits the long-term stability and application scope of the resulting frameworks. The use of this acetyl-functionalized monomer therefore provides a direct synthetic route to materials with enhanced chemical robustness.

Evidence DimensionResulting Framework Linkage Stability
Target Compound DataForms robust C=C vinyl or β-ketoenamine linkages
Comparator Or BaselineFormyl-based precursors form less stable C=N imine linkages
Quantified DifferenceHigher intrinsic chemical stability against hydrolysis
ConditionsAqueous and/or acidic environments

This enables the development of porous materials suitable for use in chemically demanding applications like heterogeneous catalysis or separations where long-term stability is critical.

Structural Design for Larger Pore Architectures Compared to Core-Only Analogs

The 4-phenyl spacer in each arm of 1,3,5-Tri(4-acetylphenyl)benzene acts as a rigid strut, significantly extending the length of the building block compared to its core-only analog, 1,3,5-triacetylbenzene. This increased length directly translates to larger pore diameters in the final polymer network. For instance, COFs synthesized from extended C3-symmetric linkers structurally analogous to the target compound report pore sizes of ~3.8 nm. In contrast, COFs built from the smaller, non-extended analog 1,3,5-triformylbenzene (structurally analogous to 1,3,5-triacetylbenzene) yield much smaller pores, around 1.2 nm. This makes the target compound the specific choice for creating mesoporous frameworks.

Evidence DimensionResulting COF Pore Diameter (by structural analogy)
Target Compound DataEnables pores in the mesoporous range (~3.8 nm)
Comparator Or Baseline1,3,5-Triacetylbenzene (core-only analog) enables micropores (~1.2 nm)
Quantified DifferencePotentially >200% larger pore diameter
ConditionsSolvothermal synthesis of 2D Covalent Organic Frameworks

Control over pore size is critical; larger pores are required for applications involving the storage, separation, or catalytic conversion of large molecules.

Precursor Rigidity and Symmetry are Essential for High Crystallinity and Surface Area

The defined C3-symmetry and conformational rigidity of 1,3,5-Tri(4-acetylphenyl)benzene are prerequisites for the successful synthesis of Covalent Organic Frameworks (COFs), which are distinguished from other porous polymers by their crystallinity. This structural pre-organization allows for reversible bond formation to self-correct into a thermodynamically stable, ordered, and porous crystalline lattice. This contrasts with the use of flexible or non-symmetric monomers, which typically yield amorphous Porous Organic Polymers (POPs) with lower and less-defined porosity. The resulting crystallinity is directly linked to higher, more accessible BET surface areas, which can exceed 1000-2000 m²/g in well-formed COFs.

Evidence DimensionResulting Polymer Structure and Porosity
Target Compound DataEnables crystalline frameworks with high, accessible surface area (>1000 m²/g)
Comparator Or BaselineFlexible/amorphous precursors yield amorphous polymers with lower surface areas
Quantified DifferenceCrystalline and ordered vs. amorphous and disordered structure
ConditionsThermodynamically controlled solvothermal synthesis

For applications in gas storage, separation, and catalysis, a high degree of accessible surface area and a uniform pore structure are the most critical performance metrics, which are only achievable through a crystalline framework.

Fabrication of Chemically Stable Porous Materials for Catalysis in Demanding Media

This compound is the right choice when the final porous material must operate in aqueous or mildly acidic conditions where common imine-linked frameworks would degrade. The resulting robust vinyl-linked polymers can serve as durable supports for catalytic nanoparticles or as solid-acid catalysts themselves.

Development of Mesoporous Frameworks for Large-Molecule Processing

Due to its extended phenyl-spacer arms, this building block is specifically suited for synthesizing COFs with large, mesoporous channels. These frameworks are ideal for applications that require the diffusion and processing of bulky substrates, such as in enzyme immobilization, protein separation, or the catalytic conversion of large organic molecules.

Synthesis of Highly Ordered Crystalline Materials for Gas Storage and Separation

When the primary goal is maximizing accessible surface area and achieving a uniform pore size distribution for selective gas adsorption, the rigidity and high symmetry of this precursor are essential. It facilitates the formation of highly crystalline COFs, which are superior to amorphous porous polymers for applications in hydrogen storage, carbon capture, and selective separation of gas mixtures.

XLogP3

5.9

Wikipedia

Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-

Dates

Last modified: 08-16-2023

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